molecular formula C4H4O4 B135278 (E)-(1,4-13C2)but-2-enedioic acid CAS No. 96503-56-9

(E)-(1,4-13C2)but-2-enedioic acid

Cat. No.: B135278
CAS No.: 96503-56-9
M. Wt: 118.06 g/mol
InChI Key: VZCYOOQTPOCHFL-ZWWDXPBASA-N
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Description

Fumaric Acid-1,4-13C2 is a labeled form of fumaric acid, where the carbon atoms at positions 1 and 4 are replaced with the carbon-13 isotope. This compound has the molecular formula HOO13CCH=CH13COOH and a molecular weight of 118.06 g/mol . It is primarily used in scientific research as a tracer in metabolic studies due to its isotopic labeling .

Mechanism of Action

Target of Action

The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.

Mode of Action

Fumaric Acid-1,4-13C2 interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.

Biochemical Pathways

Fumaric Acid-1,4-13C2 is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.

Pharmacokinetics

Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of Fumaric Acid-1,4-13C2 may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.

Result of Action

The action of Fumaric Acid-1,4-13C2 in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .

Properties

IUPAC Name

(E)-(1,4-13C2)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-ZWWDXPBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[13C](=O)O)\[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96503-56-9
Record name 96503-56-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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